

# Application Notes and Protocols: Assessment of Anti-Ischaemic Properties of TS 155-2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**TS 155-2** is a macrocyclic lactone identified as a blocker of thrombin-evoked calcium (Ca2+) entry into cells.[1] The original patent for **TS 155-2** suggests potential hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activities.[1][2] However, it is critical to note that detailed investigations and published literature on the specific anti-ischaemic properties of **TS 155-2** are not currently available. In vitro and in vivo studies are considered to be in the developmental stage.[1]

These application notes provide a comprehensive overview of established and robust methodologies for assessing the anti-ischaemic properties of an investigational compound like **TS 155-2**, with a focus on its known mechanism as a calcium entry blocker. The following protocols are standard in the field of cardiovascular and neurological drug discovery and can be adapted for the evaluation of **TS 155-2**.

## In Vitro Assessment of Cytoprotective Effects

In vitro models are essential for initial screening and mechanistic studies. These models utilize cell cultures subjected to conditions that mimic ischaemia, primarily through oxygen and glucose deprivation (OGD).

## Cell Viability Assays in an Ischaemia-Reperfusion Model



Objective: To determine the protective effect of **TS 155-2** on cell viability following simulated ischaemia-reperfusion (I/R) injury.

#### Experimental Protocol:

#### Cell Culture:

- For neuroprotection studies, human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
- For cardioprotection studies, rat cardiomyoblasts (e.g., H9c2) are used and cultured in DMEM with similar supplements.
- Oxygen-Glucose Deprivation (OGD):
  - Cells are seeded in 96-well plates.
  - The standard culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution).
  - The plates are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration determined by cell type and experimental goals (typically 2-6 hours).
- · Reperfusion and Treatment:
  - Following OGD, the glucose-free medium is replaced with a standard, glucose-containing medium.
  - TS 155-2, dissolved in a suitable vehicle (e.g., DMSO), is added to the medium at various concentrations. A vehicle control group must be included.
  - The cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours to simulate reperfusion.
- Assessment of Cell Viability:



- MTT Assay: The medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
  The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
- LDH Assay: Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified using a commercially available kit.

#### Data Presentation:

The quantitative data should be summarized in a table format for easy comparison.

| Treatment Group   | Concentration (μM) | Cell Viability (% of<br>Normoxia Control) | LDH Release (% of<br>Ischaemia Control) |
|-------------------|--------------------|-------------------------------------------|-----------------------------------------|
| Normoxia Control  | -                  | 100 ± 5.2                                 | 5 ± 1.1                                 |
| Ischaemia Control | Vehicle            | 45 ± 3.8                                  | 100 ± 8.5                               |
| TS 155-2          | 0.1                | 52 ± 4.1                                  | 88 ± 6.3                                |
| TS 155-2          | 1                  | 68 ± 5.5                                  | 65 ± 5.9                                |
| TS 155-2          | 10                 | 85 ± 6.2                                  | 42 ± 4.7                                |

<sup>\*</sup>p < 0.05, \*p < 0.01 vs. Ischaemia Control

## **Calcium Imaging**

Objective: To investigate the effect of **TS 155-2** on intracellular calcium ([Ca2+]i) overload during simulated ischaemia.

#### Experimental Protocol:

- Cell Preparation: Cells (e.g., primary cortical neurons or H9c2 cells) are grown on glass coverslips.
- Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.







- Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
- Perfusion Protocol:
  - Cells are initially perfused with a standard physiological salt solution.
  - To induce a calcium influx similar to that in ischaemia, cells can be stimulated with thrombin or subjected to OGD.
  - The effect of TS 155-2 is assessed by pre-incubating the cells with the compound before the stimulus or by co-application.
- Data Acquisition: The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is recorded over time, which is proportional to the [Ca2+]i.

Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: Hypothetical signaling pathway of **TS 155-2**'s anti-ischaemic action.





Click to download full resolution via product page

Caption: Workflow for in vitro cell viability assessment.

### Ex Vivo Assessment in an Isolated Heart Model

The Langendorff-perfused isolated heart model is a cornerstone for preclinical assessment of cardioprotective agents.

Objective: To evaluate the effect of **TS 155-2** on myocardial function and infarct size following global ischaemia-reperfusion in an isolated heart.

#### Experimental Protocol:

- Heart Isolation: A rodent (e.g., rat or mouse) is anesthetized, and the heart is rapidly excised and arrested in ice-cold Krebs-Henseleit (KH) buffer.
- Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated KH buffer at a constant pressure or flow.
- Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure cardiac function parameters (LVDP, dP/dt).
- Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
- Ischaemia-Reperfusion Protocol:
  - Baseline: Record baseline cardiac function.
  - Treatment: Perfuse the heart with KH buffer containing TS 155-2 or vehicle for a defined period before ischaemia.
  - Global Ischaemia: Stop the perfusion to induce global ischaemia (typically 30 minutes).



- Reperfusion: Restore perfusion (with or without TS 155-2) for an extended period (e.g.,
  60-120 minutes) and record functional recovery.
- Infarct Size Measurement:
  - At the end of reperfusion, the heart is frozen and sliced into sections.
  - The slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution, which stains viable tissue red, leaving the infarcted area pale.
  - The areas are quantified using digital imaging software.

#### Data Presentation:

| Parameter                                 | Control (I/R) | TS 155-2 (1 μM) + I/R |
|-------------------------------------------|---------------|-----------------------|
| Cardiac Function Recovery (% of Baseline) |               |                       |
| LVDP                                      | 35 ± 4%       | 62 ± 5%               |
| +dP/dtmax                                 | 38 ± 5%       | 65 ± 6%               |
| -dP/dtmax                                 | 33 ± 4%       | 59 ± 5%               |
| Infarct Size                              |               |                       |
| Infarct Area / Area at Risk (%)           | 55 ± 6%       | 28 ± 4%               |

\*LVDP: Left Ventricular Developed Pressure; dP/dt: Rate of pressure change. \*p < 0.01 vs. Control

**Experimental Workflow Diagram** 





Click to download full resolution via product page

Caption: Workflow for the ex vivo Langendorff heart experiment.



## In Vivo Assessment of Myocardial Infarction

In vivo models are crucial for evaluating the therapeutic potential of a compound in a wholeorganism context.

Objective: To determine the efficacy of **TS 155-2** in reducing infarct size and preserving cardiac function in a rodent model of myocardial infarction.

#### **Experimental Protocol:**

- Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
- Surgical Procedure:
  - Animals are anesthetized, intubated, and mechanically ventilated.
  - A left thoracotomy is performed to expose the heart.
  - The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction. In a reperfusion model, the ligature is removed after a period (e.g., 45 minutes).
  - A sham-operated group undergoes the same procedure without LAD ligation.
- Drug Administration: **TS 155-2** or vehicle is administered at a predetermined time (before, during, or after ischaemia) via an appropriate route (e.g., intravenous, intraperitoneal).
- Post-operative Monitoring: Animals are monitored for recovery.
- Assessment of Cardiac Function (Echocardiography):
  - At various time points post-surgery (e.g., 24 hours, 7 days, 28 days), transthoracic echocardiography is performed on anesthetized animals to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).
- Histological Analysis:
  - At the end of the study, hearts are harvested.



 Infarct size can be measured using TTC staining (for acute studies) or Masson's trichrome staining (for chronic studies to assess fibrosis).

#### Data Presentation:

| Group                      | LVEF (%) at Day 28 | FS (%) at Day 28 | Infarct Size (% of<br>LV) |
|----------------------------|--------------------|------------------|---------------------------|
| Sham                       | 75 ± 5             | 40 ± 4           | N/A                       |
| MI + Vehicle               | 42 ± 6             | 20 ± 3           | 45 ± 5                    |
| MI + TS 155-2 (1<br>mg/kg) | 55 ± 7             | 28 ± 4           | 32 ± 4*                   |
| MI + TS 155-2 (5<br>mg/kg) | 65 ± 6             | 34 ± 5           | 25 ± 3**                  |

<sup>\*</sup>LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening. \*p < 0.05, \*p < 0.01 vs. MI + Vehicle

**Experimental Workflow Diagram** 





Click to download full resolution via product page

Caption: Workflow for the in vivo myocardial infarction model.

Conclusion



The protocols outlined above provide a structured framework for the preclinical evaluation of the anti-ischaemic properties of **TS 155-2**. Given its proposed mechanism as a calcium entry blocker, it is essential to systematically assess its effects on cell survival, calcium homeostasis, and functional outcomes in clinically relevant models of ischaemia-reperfusion injury. The data generated from these studies will be crucial in validating the therapeutic potential of **TS 155-2** and guiding its further development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. apexbt.com [apexbt.com]
- 2. TS 155-2 | lookchem [lookchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Assessment of Anti-Ischaemic Properties of TS 155-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769750#methods-for-assessing-ts-155-2-anti-ischaemic-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com